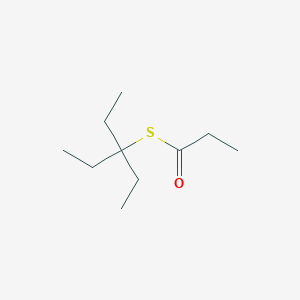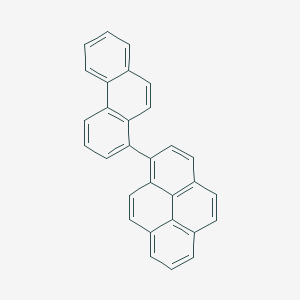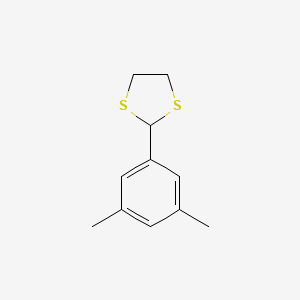
S-(3-Ethylpentan-3-yl) propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Ethylpentan-3-yl) propanethioate: is a chemical compound with the molecular formula C10H20OS It is a thioester, which is a type of compound where a sulfur atom replaces the oxygen atom in an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethylpentan-3-yl) propanethioate typically involves the reaction of 3-ethylpentan-3-ol with propanethioic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to form the final thioester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(3-Ethylpentan-3-yl) propanethioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding substituted thioesters.
Scientific Research Applications
Chemistry: S-(3-Ethylpentan-3-yl) propanethioate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis reactions. It serves as a substrate for thioesterases, which are enzymes that hydrolyze thioesters to form carboxylic acids and thiols.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of S-(3-Ethylpentan-3-yl) propanethioate involves its interaction with specific molecular targets. In enzymatic reactions, the thioester bond is hydrolyzed by thioesterases, leading to the formation of carboxylic acids and thiols. This hydrolysis reaction is crucial in various metabolic pathways, including fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds:
3-Ethylpentane: A branched alkane with a similar carbon skeleton but lacking the thioester functionality.
Propanethioic acid: The parent thiol compound used in the synthesis of S-(3-Ethylpentan-3-yl) propanethioate.
3-Ethylpentan-3-ol: The alcohol precursor used in the synthesis of the thioester.
Uniqueness: this compound is unique due to its thioester functionality, which imparts distinct chemical reactivity compared to its similar compounds. This functionality allows it to participate in specific biochemical reactions, making it valuable in both research and industrial applications.
Properties
| 105401-04-5 | |
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-(3-ethylpentan-3-yl) propanethioate |
InChI |
InChI=1S/C10H20OS/c1-5-9(11)12-10(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
OLKYPPNEHJVAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
